(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide features a unique hybrid scaffold combining a chromene core fused with a benzodioxin ring, an imino linker, and a 4-methoxyphenyl carboxamide substituent. This article provides a detailed comparison with structurally analogous compounds, emphasizing synthetic pathways, physicochemical properties, and crystallographic insights.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-19-9-6-17(7-10-19)26-24(28)20-14-16-4-2-3-5-21(16)32-25(20)27-18-8-11-22-23(15-18)31-13-12-30-22/h2-11,14-15H,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDNNSYDBMEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative and an appropriate enone.
Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced via a nucleophilic substitution reaction, where a dihydroxybenzene derivative reacts with an appropriate halogenated compound.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on the therapeutic potential of this compound
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound distinguishes itself via the benzodioxin-chromene hybrid core , absent in analogs like benzoxazine-based derivatives .
Key Observations :
- Diazonium coupling (used for 13b ) is a versatile method for introducing aryl groups but requires stringent temperature control .
- The benzoxazine derivative’s synthesis via Baeyer–Villiger oxidation highlights the utility of oxidative rearrangements for heterocycle formation .
Physicochemical Properties
Key Observations :
- High melting points (e.g., 274°C for 13b ) correlate with strong hydrogen bonding from sulfamoyl/carboxamide groups .
- The target compound’s solubility profile may resemble benzoxazine derivatives due to aromaticity but could differ due to the benzodioxin ring’s electron-rich nature.
Crystallographic and Conformational Insights
Biological Activity
The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C22H26N2O7
- Molecular Weight : 430.5 g/mol
- CAS Number : 1327183-83-4
Biological Activities
The biological activities of this compound are primarily linked to its structural characteristics, which allow it to interact with various biological targets. The following sections outline the key areas of biological activity.
Anticancer Activity
Research has indicated that compounds within the chromene class exhibit significant anticancer properties. Specifically:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. This is achieved by disrupting tubulin polymerization, leading to impaired mitotic spindle formation and subsequent cell death .
- Case Study : A study demonstrated that related chromene derivatives showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromene Derivative A | MCF-7 | 5.0 |
| Chromene Derivative B | HCT116 | 8.0 |
Antimicrobial Activity
Another notable aspect of this compound's profile is its antimicrobial activity:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Antioxidant Properties
The antioxidant capacity of chromene derivatives has been explored extensively:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Research Findings : In vitro assays have shown that these compounds significantly reduce oxidative damage in cellular models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
